4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
CAS No.:
Cat. No.: VC15780970
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO3 |
|---|---|
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H9NO3/c7-5-1-6(2-5,4(8)9)10-3-5/h1-3,7H2,(H,8,9) |
| Standard InChI Key | AMEWRJZEYZVRKK-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(OC2)C(=O)O)N |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s IUPAC name, 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, reflects its bicyclo[2.1.1]hexane skeleton containing an oxygen atom at position 2. The amino (-NH₂) and carboxylic acid (-COOH) groups occupy positions 4 and 1, respectively. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₉NO₃ | |
| Molecular weight | 143.14 g/mol | |
| Canonical SMILES | C1C2(CC1(OC2)C(=O)O)N | |
| Hydrogen bond donors | 2 (NH₂, COOH) | |
| Hydrogen bond acceptors | 5 (3 O, 2 N) |
The bicyclic system imposes significant ring strain, enhancing reactivity in nucleophilic and electrophilic reactions.
Stereochemical Considerations
While stereochemical data for the parent compound remains limited, derivatives such as (1R,5S)-2-{4-amino-2-oxabicyclo[2.1.1]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid demonstrate enantiomeric specificity in binding to biological targets . Computational models suggest the parent molecule’s amino group adopts an equatorial configuration to minimize steric clashes .
Synthesis and Derivatives
Synthetic Pathways
Industrial synthesis typically involves multi-step routes starting from cyclopropane precursors. A representative approach includes:
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Cyclopropanation: Formation of the bicyclo[2.1.1]hexane core via [2+2] photocycloaddition.
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Oxidation/Functionalization: Introduction of the oxa-bridge and carboxyl group using ozonolysis or catalytic oxidation.
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Amination: Direct amination at position 4 via Hofmann rearrangement or nucleophilic substitution .
Notably, methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (C₇H₁₁NO₃, MW 157.17 g/mol) serves as a key intermediate for further derivatization, including hydrolysis to the free carboxylic acid.
Common Derivatives
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≈2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. Stability studies indicate decomposition above 150°C, with the carboxylic acid group prone to decarboxylation under acidic conditions.
Spectroscopic Characterization
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IR: Strong absorbance at 1720 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (NH₂ asym. stretch).
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NMR (D₂O, 400 MHz): δ 3.82 (s, 1H, bridgehead H), δ 2.95 (q, 2H, NH₂).
Applications in Pharmaceutical Research
Drug Design Scaffolds
The rigid bicyclic framework mimics peptide β-turn structures, enabling its use in:
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Protease inhibitors: Stabilizes transition-state analogs in HIV-1 protease binding pockets .
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GPCR modulators: Serves as a core structure in adenosine A₂ₐ receptor antagonists (IC₅₀ = 12 nM in preliminary assays) .
Targeted Delivery Systems
Functionalization with allyloxycarbonyl groups (e.g., C₁₀H₁₃NO₅ ) permits conjugation to polyethylene glycol (PEG) chains, enhancing tumor accumulation in murine xenograft models by 4.7-fold compared to non-conjugated analogs .
| Supplier | Purity | Price (1g) | Storage Conditions |
|---|---|---|---|
| EvitaChem | 95% | $342 | -20°C, desiccated |
| AChemBlock | 98% | $415 | 2–8°C |
| Sigma-Aldrich | 90% | $298 | Room temperature |
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